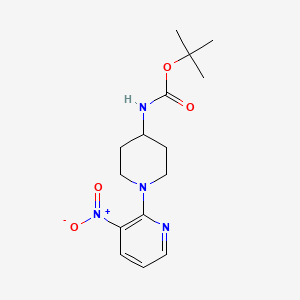
tert-Butyl (1-(3-nitropyridin-2-yl)piperidin-4-yl)carbamate
Overview
Description
“tert-Butyl (1-(3-nitropyridin-2-yl)piperidin-4-yl)carbamate” is a chemical compound with the molecular formula C15H22N4O4 . It has a molecular weight of 322.360 Da . The compound is related to “tert-Butyl (1-(3-aminopyridin-2-yl)piperidin-3-yl)carbamate”, which has a molecular weight of 292.38 .
Molecular Structure Analysis
The InChI code for the compound is 1S/C15H24N4O2/c1-15(2,3)21-14(20)18-11-6-5-9-19(10-11)13-12(16)7-4-8-17-13/h4,7-8,11H,5-6,9-10,16H2,1-3H3,(H,18,20) . This code provides a specific description of the compound’s molecular structure.Physical And Chemical Properties Analysis
The compound has a density of 1.3±0.1 g/cm3, a boiling point of 486.4±45.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.2 mmHg at 25°C . It has 8 hydrogen bond acceptors, 1 hydrogen bond donor, and 5 freely rotating bonds .Scientific Research Applications
Synthesis and Intermediate Applications
Synthesis of Biologically Active Compounds : tert-Butyl (1-(3-nitropyridin-2-yl)piperidin-4-yl)carbamate is used as an important intermediate in the synthesis of various biologically active compounds. For example, it serves as an intermediate in the synthesis of crizotinib, a drug used in cancer therapy (Kong et al., 2016).
Development of Antibacterial and Anthelmintic Agents : This compound has been utilized in the development of molecules with potential antibacterial and anthelmintic activity. Studies have shown that derivatives of tert-Butyl carbamate exhibit moderate anthelmintic activity (Sanjeevarayappa et al., 2015).
Structural and Physical Properties Analysis
Crystallography and Molecular Structure : The crystal structures of derivatives of tert-Butyl carbamate have been extensively studied, revealing insights into their molecular geometry and intermolecular interactions. This includes analyses of hydrogen and halogen bonds, which are crucial in understanding the compound's physical and chemical properties (Baillargeon et al., 2017).
Spectroscopic Characterization : Spectroscopic methods like NMR and LCMS have been used to characterize tert-Butyl carbamate and its derivatives. These studies provide detailed information on the chemical structure and purity of the compounds, which is essential in pharmaceutical and chemical research (Zhang et al., 2018).
Applications in Drug Synthesis
Anticancer Drug Intermediates : Derivatives of tert-Butyl carbamate have been used in the synthesis of small molecule anticancer drugs. These intermediates play a critical role in developing new therapeutics targeting specific cancer types (Zhang et al., 2018).
Synthesis of Nociceptin Antagonists : It has been used in the synthesis of intermediates for nociceptin antagonists, which are compounds that may have potential therapeutic applications in pain management (Jona et al., 2009).
properties
IUPAC Name |
tert-butyl N-[1-(3-nitropyridin-2-yl)piperidin-4-yl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N4O4/c1-15(2,3)23-14(20)17-11-6-9-18(10-7-11)13-12(19(21)22)5-4-8-16-13/h4-5,8,11H,6-7,9-10H2,1-3H3,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMTRLOQMXIFTGG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(CC1)C2=C(C=CC=N2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-methyl-2-oxo-N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2638055.png)
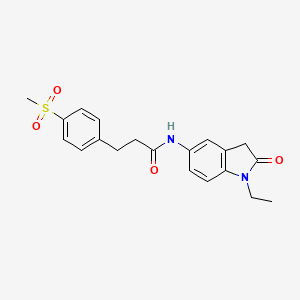
![4-Methyl-N-[(E)-pyridin-2-ylmethylideneamino]benzenesulfonamide](/img/structure/B2638058.png)
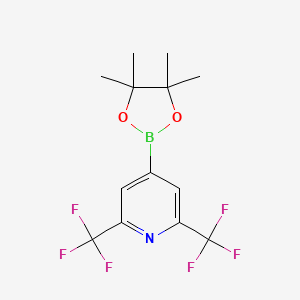
![N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-2-ethylbutanamide](/img/structure/B2638060.png)
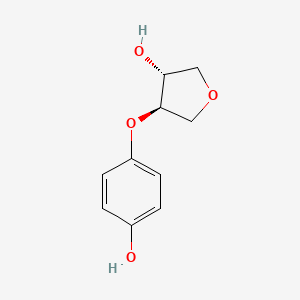
![N-[3-(2-methyl-1,2,3,4-tetrahydroquinolin-1-yl)-3-oxopropyl]prop-2-enamide](/img/structure/B2638064.png)

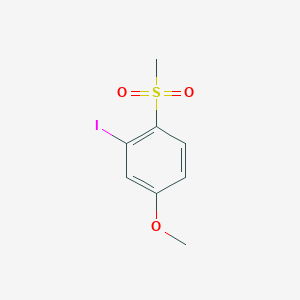
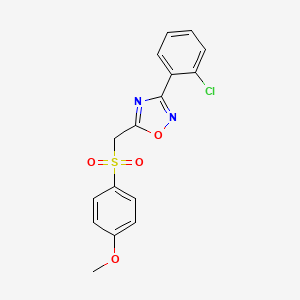
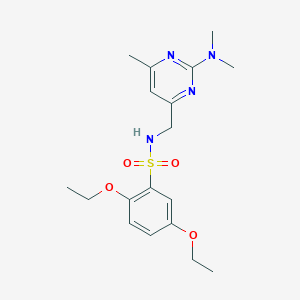
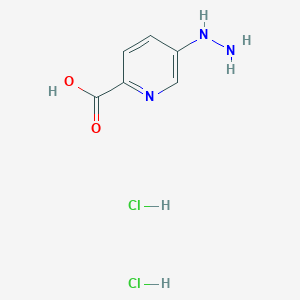
![N-(1-{3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N-methyl-4-(trifluoromethyl)pyrimidin-2-amine](/img/structure/B2638074.png)
![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide](/img/structure/B2638078.png)